Dicyclohexyl 2,4-dimethylpentanedioate

Description

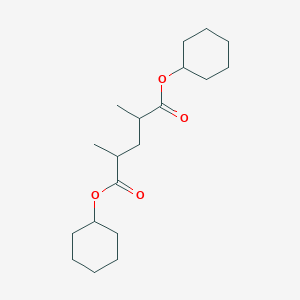

Dicyclohexyl 2,4-dimethylpentanedioate (CAS: Not provided) is a diester derivative of 2,4-dimethylpentanedioic acid, featuring two cyclohexyl ester groups. Its molecular formula is $ C{21}H{34}O_4 $, with a molecular weight of approximately 358.5 g/mol. This compound is characterized by its hydrophobic cyclohexyl substituents, which confer high thermal stability and low polarity. Industrially, it is utilized as a plasticizer, solvent, or intermediate in polymer synthesis due to its resistance to hydrolysis and compatibility with non-polar matrices .

Properties

CAS No. |

137768-94-6 |

|---|---|

Molecular Formula |

C19H32O4 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

dicyclohexyl 2,4-dimethylpentanedioate |

InChI |

InChI=1S/C19H32O4/c1-14(18(20)22-16-9-5-3-6-10-16)13-15(2)19(21)23-17-11-7-4-8-12-17/h14-17H,3-13H2,1-2H3 |

InChI Key |

JNSUSASWYUZWBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)C(=O)OC1CCCCC1)C(=O)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl 2,4-dimethylpentanedioate typically involves the esterification of 2,4-dimethylpentanedioic acid with cyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl 2,4-dimethylpentanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,4-dimethylpentanedioic acid and cyclohexanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents, mild heating.

Major Products Formed

Hydrolysis: 2,4-dimethylpentanedioic acid and cyclohexanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dicyclohexyl 2,4-dimethylpentanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of polymers and plasticizers, enhancing the properties of materials.

Mechanism of Action

The mechanism of action of dicyclohexyl 2,4-dimethylpentanedioate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Key Observations :

- The cyclohexyl groups in this compound significantly increase molecular weight and hydrophobicity (LogP = 6.8) compared to alkyl esters like diethyl or dimethyl derivatives.

- Its high melting point (45–48°C) reflects crystalline packing due to rigid cyclohexyl moieties, whereas alkyl esters exhibit lower melting points or liquid states at room temperature.

- Boiling points correlate with molecular weight and vapor pressure; the cyclohexyl derivatives require reduced pressure for distillation.

Chemical Reactivity and Stability

- Hydrolysis Resistance : this compound demonstrates superior resistance to hydrolysis under acidic or alkaline conditions compared to diethyl and dimethyl analogs, attributed to steric hindrance from the bulky cyclohexyl groups .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, outperforming diethyl (180°C) and dimethyl (160°C) esters. This aligns with its use in high-temperature polymer processing.

- Oxidative Stability : Cyclohexyl esters exhibit slower oxidation rates than linear alkyl esters due to reduced radical formation in cyclic structures.

Research Findings and Gaps

- Synthesis Optimization : Recent studies highlight improved yields (85–90%) via lipase-catalyzed esterification, reducing reliance on harsh acid catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.